3-(4-methoxyphenyl)-6-[(E)-phenyldiazenyl]-3,4-dihydro-2H-1,3-benzoxazine
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Overview
Description
3-(4-METHOXYPHENYL)-6-[(1E)-2-PHENYLDIAZEN-1-YL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methoxyphenyl group, a phenyl diazenyl group, and a dihydrobenzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-6-[(1E)-2-PHENYLDIAZEN-1-YL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyaniline with benzoyl chloride to form an intermediate, which is then subjected to diazotization and subsequent coupling with a suitable benzoxazine precursor. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature regulation, solvent recovery, and purification processes ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-6-[(1E)-2-PHENYLDIAZEN-1-YL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzoxazine compounds.
Scientific Research Applications
3-(4-METHOXYPHENYL)-6-[(1E)-2-PHENYLDIAZEN-1-YL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials, including polymers and resins
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-6-[(1E)-2-PHENYLDIAZEN-1-YL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one
- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
- 4-[(1E)-3-(4-hydroxy-2-methoxyphenyl)prop-1-en-1-yl]phenyl oxidanesulfonic acid .
Uniqueness
3-(4-METHOXYPHENYL)-6-[(1E)-2-PHENYLDIAZEN-1-YL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H19N3O2 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
[3-(4-methoxyphenyl)-2,4-dihydro-1,3-benzoxazin-6-yl]-phenyldiazene |
InChI |
InChI=1S/C21H19N3O2/c1-25-20-10-8-19(9-11-20)24-14-16-13-18(7-12-21(16)26-15-24)23-22-17-5-3-2-4-6-17/h2-13H,14-15H2,1H3 |
InChI Key |
MBRAMSKXQPRQKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)N=NC4=CC=CC=C4)OC2 |
Origin of Product |
United States |
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